molecular formula C9H18O6Sb2 B14258086 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane CAS No. 337380-32-2

2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane

Katalognummer: B14258086
CAS-Nummer: 337380-32-2
Molekulargewicht: 465.76 g/mol
InChI-Schlüssel: MPLDZCCCFYGBHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane is a complex organometallic compound characterized by its unique bicyclic structure. This compound contains antimony atoms integrated into a polyether framework, making it a subject of interest in various fields of chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane typically involves the reaction of antimony trichloride with a suitable polyether ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the antimony compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its polyether framework allows it to encapsulate small molecules, facilitating targeted delivery and controlled release in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane include:

The uniqueness of this compound lies in its antimony content and the specific arrangement of its polyether framework, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

337380-32-2

Molekularformel

C9H18O6Sb2

Molekulargewicht

465.76 g/mol

IUPAC-Name

2,6,8,12,13,17-hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane

InChI

InChI=1S/3C3H6O2.2Sb/c3*4-2-1-3-5;;/h3*1-3H2;;/q3*-2;2*+3

InChI-Schlüssel

MPLDZCCCFYGBHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CO[Sb]2OCCCO[Sb](OC1)OCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.